molecular formula C12H22O B14242198 2,2,3-Trimethylnon-3-en-5-one CAS No. 330969-91-0

2,2,3-Trimethylnon-3-en-5-one

Cat. No.: B14242198
CAS No.: 330969-91-0
M. Wt: 182.30 g/mol
InChI Key: HMLMWQGARVBHMJ-UHFFFAOYSA-N
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Description

2,2,3-Trimethylnon-3-en-5-one is an organic compound with the molecular formula C12H22O It is a ketone with a nonane backbone, featuring three methyl groups and a double bond at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethylnon-3-en-5-one can be achieved through several methods. One common approach involves the aldol condensation of 2,2,3-trimethylbutanal with acetone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the enone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to achieve high yields and purity. The process is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethylnon-3-en-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the double bond or the ketone group is targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,2,3-Trimethylnon-3-en-5-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique scent profile.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylnon-3-en-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone group can form hydrogen bonds or covalent interactions with active sites, influencing biochemical pathways. The double bond may also participate in conjugation reactions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,2,3-Trimethylpentane: A structurally similar compound with a shorter carbon chain and no double bond.

    2,2,3-Trimethylbutanal: A related aldehyde with similar methyl group positioning but different functional groups.

Uniqueness

2,2,3-Trimethylnon-3-en-5-one is unique due to its combination of a nonane backbone, three methyl groups, and a double bond, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and industry.

Properties

CAS No.

330969-91-0

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2,2,3-trimethylnon-3-en-5-one

InChI

InChI=1S/C12H22O/c1-6-7-8-11(13)9-10(2)12(3,4)5/h9H,6-8H2,1-5H3

InChI Key

HMLMWQGARVBHMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C=C(C)C(C)(C)C

Origin of Product

United States

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